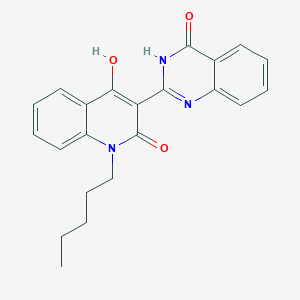![molecular formula C11H24N2O2 B6033236 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol, also known as A-366, is a selective inhibitor of lysine-specific demethylase 1 (LSD1), which is an enzyme involved in the regulation of gene expression. A-366 has gained attention for its potential use in cancer therapy, as LSD1 has been shown to play a role in the development and progression of various cancers.
Mecanismo De Acción
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol acts by inhibiting the activity of LSD1, which is involved in the regulation of gene expression through the demethylation of lysine residues on histones. By inhibiting LSD1, 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol can alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cancer cell migration and invasion. It has also been shown to decrease the expression of genes involved in cancer cell proliferation and survival, and to increase the expression of genes involved in cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol in lab experiments is its selectivity for LSD1, which reduces the risk of off-target effects. However, 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol. One area of interest is the development of more potent and selective LSD1 inhibitors, which could improve the effectiveness of 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol as a therapeutic agent. Another area of interest is the identification of biomarkers that can predict response to LSD1 inhibitors, which could help to guide patient selection for clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of LSD1 inhibition on cancer cell differentiation and apoptosis.
Métodos De Síntesis
The synthesis of 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol involves several steps, starting with the reaction of 3-methylpiperidine with ethylene oxide to form 3-methyl-1-(2-ethoxyethyl)piperidine. This intermediate is then reacted with 2-bromoethanol to form 1-(2-hydroxyethyl)-3-methylpiperidine, which is subsequently reacted with 2-chloro-1-(chloromethyl)ethylbenzene to form 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol.
Aplicaciones Científicas De Investigación
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has been studied extensively in the context of cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has also been shown to induce differentiation of cancer cells, leading to decreased tumor growth.
Propiedades
IUPAC Name |
1-amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10-3-2-4-13(8-10)5-6-15-9-11(14)7-12/h10-11,14H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAROJRRBUIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6033157.png)
![ethyl 4-[1-(3-furylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6033161.png)
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6033165.png)
![methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B6033169.png)
![3-(2-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6033176.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6033177.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6033189.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6033196.png)
![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)